3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
The synthesis and evaluation of various derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine have shown these compounds to bind σ1 and σ2 receptors with high affinity and selectivity. For instance, derivatives like compound (+)-22 have demonstrated subnanomolar IC50 values and significant selectivity for the σ1 receptor, suggesting their potential utility in therapeutic and diagnostic applications related to the σ1 receptor's biological functions. Similarly, compounds 29 and 31 have been identified as highly potent and selective ligands for the σ2 receptor, pointing to their potential applications in areas such as oncology, where σ2 receptors are implicated in tumor proliferation and neurology for the study of neurodegenerative diseases (Berardi et al., 1998).
Analogues for PET Radiotracers
Analogues of PB28, a σ receptor ligand, with reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These analogues, including modifications to the tetralin moiety, aim to optimize the balance between hydrophilicity and lipophilicity to enhance their suitability as imaging agents in PET studies. This is particularly relevant for the exploration of σ receptors' roles in cancer and neurodegenerative diseases (Abate et al., 2011).
Structure-Activity Relationship Studies
Studies exploring the structure-activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have provided insights into the impact of different substituents on the affinity and intrinsic activity at the 5-HT7 receptor. These findings contribute to a deeper understanding of the molecular interactions governing receptor binding and activity, informing the design of receptor-targeted therapies (Leopoldo et al., 2007).
Synthesis and Reactivity Studies
Synthesis studies focusing on bromo-substituted derivatives of tetrahydronaphthalene and their subsequent reactivity provide foundational knowledge for developing novel compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from 1-bromo-3,4-dihydronaphthalene derivatives opens avenues for creating new chemical entities with unique biological or physical properties (Gabbutt et al., 1994).
Eigenschaften
IUPAC Name |
3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c16-13-8-4-10-17(15(13)18)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,13-14H,3-4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMEQGCELHUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCCC(C3=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487982-67-1 |
Source
|
Record name | 3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.